molecular formula C16H12O2 B103757 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one CAS No. 16616-43-6

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B103757
CAS No.: 16616-43-6
M. Wt: 236.26 g/mol
InChI Key: DDJSNTJBCFBIQV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one is a chemical compound with the molecular formula C16H12O2. It is also known as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. This compound is characterized by its unique structure, which includes a phenylethynyl group attached to a p-methoxyphenyl ketone. The molecular weight of this compound is 238.28 g/mol.

Future Directions

While specific future directions for Phenylethynyl p-methoxyphenyl ketone are not mentioned in the literature, research on similar compounds such as exogenous ketones suggests potential therapeutic applications for type 2 diabetes and neurological diseases .

Mechanism of Action

Target of Action

Phenylethynyl p-methoxyphenyl ketone is a complex organic compoundIt’s worth noting that phenylethynyl compounds are known to be highly reactive intermediates in organic chemistry . They often interact with various biochemical targets, leading to a range of reactions.

Mode of Action

For instance, the phenylethynyl radical can abstract hydrogen to form ethynylbenzene but also isomerizes via H-shift to the o-, m-, and p-ethynylphenyl isomers . This suggests that Phenylethynyl p-methoxyphenyl ketone may interact with its targets in a similar manner, leading to various biochemical changes.

Biochemical Pathways

Phenylethynyl compounds are known to be involved in various chemical transformations . They can undergo a range of reactions, including hydrogen abstraction and isomerization . These reactions can potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Given the reactivity of phenylethynyl compounds, it’s likely that this compound could induce various changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Phenylethynyl p-methoxyphenyl ketone are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other biochemical entities. For instance, the phenylethynyl radical is generated via pyrolysis at temperatures above 1500 K , suggesting that high temperatures could influence the action of Phenylethynyl p-methoxyphenyl ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be synthesized through various methods. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an appropriate aldehyde with acetone in the presence of a base such as NaOH. Microwave irradiation can be used to enhance the reaction, producing the desired product in short reaction times and good yields .

Industrial Production Methods: Industrial production of phenylethynyl p-methoxyphenyl ketone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as solid NaOH, Ba(OH)2, and BF3.OEt2 are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as halogens (e.g., bromine, iodine) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one has various applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.

    Industry: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be compared with other similar compounds, such as:

    Phenylethynyl anthracene derivatives: These compounds share the phenylethynyl group but differ in their aromatic core structure.

    Phenolic antioxidants: These compounds have similar antioxidant properties but differ in their chemical structure and reactivity.

Uniqueness: this compound is unique due to its specific structure, which combines the phenylethynyl group with a p-methoxyphenyl ketone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJSNTJBCFBIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346959
Record name Phenylethynyl p-methoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16616-43-6
Record name Phenylethynyl p-methoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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